

An In-depth Technical Guide to Cinepazide Maleate: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Cinepazide Maleate**, a peripheral vasodilator used in the treatment of cardiovascular and cerebrovascular diseases.[1] It details the compound's synthesis, chemical characteristics, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Cinepazide Maleate, with the chemical name (Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is the maleate salt of the active parent compound, Cinepazide.[2][3] Its properties are critical for formulation, dosage, and analytical method development.



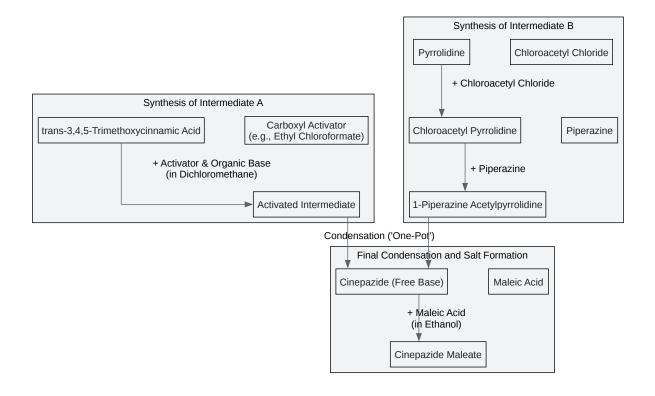
Property	Value	Reference(s)
CAS Number	26328-04-1	[2]
Molecular Formula	C26H35N3O9 (C22H31N3O5 · C4H4O4)	[3][4]
Molecular Weight	533.57 g/mol	[4]
IUPAC Name	(Z)-but-2-enedioic acid;(E)-1- [4-(2-oxo-2-pyrrolidin-1- ylethyl)piperazin-1-yl]-3-(3,4,5- trimethoxyphenyl)prop-2-en-1- one	[2]
Appearance	White to beige powder	
Melting Point	135°C to 175°C (Varies with purity and synthesis method)	[4][5]
Solubility	Water: 20 mg/mL (clear solution)	
InChI Key	XSTJTOKYCAJVMJ- GVTSEVKNSA-N	[3]
SMILES	COC1=CC(=CC(=C1OC)OC)/ C=C/C(=O)N2CCN(CC2)CC(= O)N3CCCC3.C(=C\C(=O)O)\C (=O)O	[2]

Synthesis of Cinepazide Maleate

The synthesis of **Cinepazide Maleate** typically involves the condensation of two key intermediates: a derivative of trans-3,4,5-trimethoxycinnamic acid and 1-piperazine acetylpyrrolidine, followed by salt formation with maleic acid.[1][5] Several patented methods aim to improve yield, reduce toxicity of solvents, and simplify the production process.[1]

A common approach, often referred to as a "one-pot" synthesis, utilizes an activator to facilitate the reaction between trans-3,4,5-trimethoxycinnamic acid and the piperazine derivative directly, avoiding the isolation of the highly reactive acyl chloride intermediate.[5][6]





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Diagram 1: General Synthesis Workflow for Cinepazide Maleate.

This protocol is adapted from patent CN101508684A, which describes a simplified, environmentally friendly method.



- Activation: Dissolve trans-3,4,5-trimethoxycinnamic acid in a suitable solvent such as dichloromethane. Cool the solution to approximately -10°C.
- Reagent Addition: In the presence of an organic base, add a carboxyl activator (e.g., ethyl
 chloroformate) to the solution to form the activated intermediate in situ.
- Condensation: Add 1-[(1-tetrahydropyrrolecarbonyl)methyl]piperazine to the reaction mixture.
- Reaction: Allow the reaction to proceed while maintaining the temperature. The reaction is monitored for completion using an appropriate method (e.g., TLC).
- Work-up: Upon completion, the reaction mixture is typically washed with water and/or brine. The organic layer is then dried over a desiccant (e.g., anhydrous magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude Cinepazide free base.
- Salt Formation: Dissolve the crude Cinepazide free base (1.40 g) in absolute ethanol (10 mL) with heating. In a separate flask, dissolve maleic acid (0.43 g) in absolute ethanol (5 mL).
- Crystallization: Add the maleic acid solution to the Cinepazide solution with stirring. Allow the mixture to stand at room temperature to crystallize.
- Isolation: Collect the precipitated crystals by filtration. The product can be further purified by recrystallization from absolute ethanol to yield pure **Cinepazide Maleate**. The reported yield for the salt formation step is approximately 91.1%.[5]

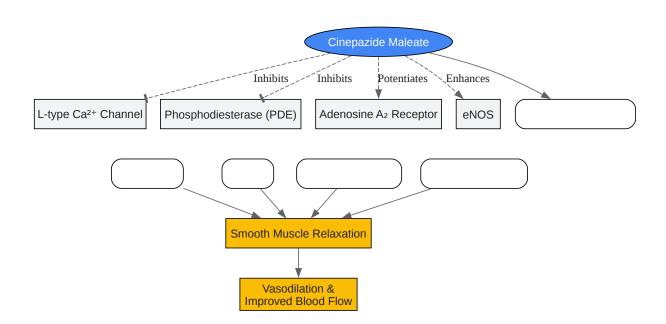
Mechanism of Action

Cinepazide Maleate exhibits a multi-faceted mechanism of action, contributing to its therapeutic effects in vascular diseases. Its primary function is vasodilation, which is achieved through several distinct signaling pathways.[7][8]

• Calcium Channel Blockade: It acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells.[9][10] This reduction in intracellular calcium leads to muscle relaxation and vasodilation.



- Phosphodiesterase (PDE) Inhibition: Cinepazide Maleate inhibits PDE, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[8] Increased intracellular cAMP levels in vascular smooth muscle cells also promote relaxation and vasodilation.[8]
- Adenosine Potentiation: The drug is thought to potentiate the effects of endogenous adenosine, a potent vasodilator, possibly by retarding its degradation or acting on A2 receptors.[11]
- Endothelial Effects: It can enhance the production of nitric oxide (NO), a powerful endogenous vasodilator produced by endothelial cells.[7]
- Anti-thrombotic and Rheological Effects: Cinepazide Maleate also inhibits platelet
 aggregation and reduces blood viscosity, which helps prevent the formation of blood clots
 and improves overall blood flow.[7][11]





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Diagram 2: Signaling Pathways for Cinepazide Maleate's Vasodilatory Action.

Key Experimental Protocols

This protocol outlines a validated high-performance liquid chromatography (HPLC) method for determining the concentration of **Cinepazide Maleate** in biological samples.

- Sample Preparation:
 - Utilize a simple liquid-liquid extraction to isolate Cinepazide Maleate and an internal standard (e.g., Tinidazole) from rat plasma.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column.
 - Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH adjusted to 4.5)
 and methanol in a 40:60 (v/v) ratio.
 - Flow Rate: 1.0 mL/min.
 - o Detection: UV detection at a wavelength of 303 nm.
- Validation Parameters:
 - Linear Range: 0.12–120 μg/mL in blank rat plasma.
 - Lower Limit of Detection (LOD): 0.06 μg/mL.
 - Precision & Accuracy: Intra- and inter-assay coefficients of variation should not exceed ±15%, and accuracy should be within ±15% of the theoretical value.

This protocol provides a method for solubilizing **Cinepazide Maleate** for intravenous administration in animal models.

Stock Solution: Prepare a stock solution of Cinepazide Maleate in DMSO (e.g., 27.5 mg/mL).



- Vehicle Preparation: Prepare the final vehicle by sequentially adding and mixing co-solvents.
 A common vehicle consists of:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - o 45% Saline
- Final Working Solution: To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
- Emulsification: Add 50 μL of Tween-80 to the mixture and mix until uniform.
- Final Dilution: Add 450 μL of saline to bring the total volume to 1 mL. The resulting solution should be clear.
- Usage: It is recommended to prepare this working solution freshly on the day of use for in vivo experiments.

This protocol is based on a multicenter, randomized, double-blind, placebo-controlled clinical trial.

- Dosage: 320 mg of Cinepazide Maleate injection.
- Vehicle: The dose is dissolved in 500 mL of normal saline or a 5% glucose solution.[9][12]
- Administration: The solution is administered via intravenous drip.
- Infusion Rate: The typical infusion rate is 100 mL/h.[13][12]
- Frequency and Duration: The infusion is administered once daily for a consecutive period of 14 days.[13][12]
- Concomitant Therapy: Patients often receive basic therapy, such as citicoline sodium injection, alongside the Cinepazide Maleate treatment.[12]



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- To cite this document: BenchChem. [An In-depth Technical Guide to Cinepazide Maleate: Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821688#cinepazide-maleate-synthesis-and-chemical-properties]



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